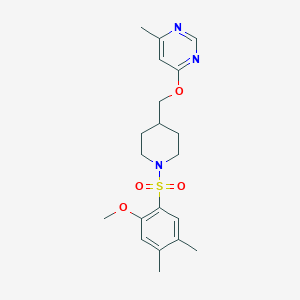
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is widely distributed in the central nervous system and peripheral tissues. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
Aplicaciones Científicas De Investigación
Catalytic Applications
Cu/Oxalic Diamide-Catalyzed Reactions
A study by Chen et al. (2023) highlights the efficiency of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions. This research demonstrates the compound's ability to facilitate the coupling of (hetero)aryl halides with 1-alkynes, leading to the creation of internal alkynes with great diversity. The findings indicate potential applications in synthetic chemistry and materials science due to the broad applicability of the coupling process (Chen, Li, Xu, & Ma, 2023).
Material Science and Organic Synthesis
Synthesis and Characterization of Pyridine Derivatives
Research by Flefel et al. (2018) involves the synthesis of a series of novel pyridine and fused pyridine derivatives starting from a base compound related to N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing the compound's versatility in creating biologically active molecules. This opens avenues in drug development and the study of organic compounds with potential health benefits (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Structural and Molecular Analysis
Crystal Chemistry Analysis
The study conducted by Malone et al. (1997) focuses on the synthesis, characterization, and crystal chemistry of compounds related to N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. The research offers insights into the compound's molecular structure, highlighting the importance of intermolecular interactions in determining the conformation and packing of molecules. Such studies are crucial for understanding the physical properties of materials and their potential applications in material science and engineering (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-5-3-7-19(16(15)2)24-21(27)20(26)23-13-17-8-11-25(12-9-17)18-6-4-10-22-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVJLJSIJQQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2371417.png)

